3-Methoxycarbonylphenylboronic acid pinacol ester
Overview
Description
3-Methoxycarbonylphenylboronic acid pinacol ester, also known as Methyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a chemical compound with the empirical formula C14H19BO4 . It is used in the preparation of non-noviosylated coumermycin A1 analogs targeting heat shock protein 90 dimer with dimeric inhibitors .
Molecular Structure Analysis
The molecular weight of 3-Methoxycarbonylphenylboronic acid pinacol ester is 262.11 . The SMILES string representation isCOC(=O)c1cccc(c1)B2OC(C)(C)C(C)(C)O2
. Physical And Chemical Properties Analysis
3-Methoxycarbonylphenylboronic acid pinacol ester is a white crystalline powder . It has a melting point of 91-95 °C . The density is 1.028 g/mL at 25 °C . It should be stored at 2-8°C .Scientific Research Applications
C14H19BO4 C_{14}H_{19}BO_{4} C14H19BO4
and molecular weight of 262.11 , is a versatile reagent in organic synthesis and has several unique applications:Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . It acts as a boron-based partner reacting with various aryl or vinyl halides under palladium catalysis.
Synthesis of Biaryls
It serves as a reagent in the synthesis of biaryls through homocoupling or cross-coupling reactions. This application is crucial for the construction of biphenyl structures that are common in pharmaceuticals and organic materials .
Protodeboronation Studies
The compound is involved in protodeboronation studies, which are essential for understanding the removal of boron groups from molecules. This process is significant when the boron moiety is no longer needed in the final product .
Drug Discovery
In drug discovery, it’s used to prepare non-noviosylated coumermycin A1 analogs targeting heat shock protein 90. These analogs are investigated for their potential as dimeric inhibitors, which could lead to new therapeutic agents .
Biological Research
As a biochemical reagent, it’s utilized in life science research for studying biological materials or organic compounds. Its role in biological systems can provide insights into cellular processes and the development of bioactive molecules .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters are known to undergo reversible covalent interactions with proteins and other biological molecules, which can lead to changes in the activity of these targets .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical processes due to their ability to form reversible covalent bonds with biological molecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their hydrophilicity, molecular size, and the presence of functional groups that can interact with biological molecules .
Result of Action
It is known that boronic acids and their esters can modulate the activity of their targets, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 3-Methoxycarbonylphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which this compound acts can have a significant impact on its activity and stability.
properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-11)12(16)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJGSVBGUBATNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370421 | |
Record name | 3-Methoxycarbonylphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
480425-35-2 | |
Record name | 3-Methoxycarbonylphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methoxycarbonyl)benzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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